molecular formula CHF3LiO3S B046675 Lithium trifluoromethanesulfonate CAS No. 33454-82-9

Lithium trifluoromethanesulfonate

Cat. No.: B046675
CAS No.: 33454-82-9
M. Wt: 157.0 g/mol
InChI Key: WDGKXRCNMKPDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium trifluoromethanesulfonate (LiOTf, LiCF₃SO₃) is a lithium salt characterized by its trifluoromethanesulfonate anion. It is widely used in electrochemical applications, particularly in lithium-ion batteries and polymer electrolytes, due to its high thermal stability and compatibility with organic solvents . LiOTf has a molecular weight of 156.003 g/mol, a melting point exceeding 300°C, and exhibits moderate ionic conductivity in solvents such as 1,3-dioxolane (DOL) and tetraethylene glycol dimethyl ether (TEGDME) . Its stability at high voltages (>4.5 V) makes it suitable for advanced battery systems . However, it is corrosive to aluminum current collectors, limiting its use in conventional lithium-ion batteries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium and results in the formation of this compound and water as a byproduct .

Industrial Production Methods

In industrial settings, this compound is often produced by reacting liquid sulfur trioxide with trifluoromethane gas in an inert gas atmosphere. This method ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Lithium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents like acetonitrile and dichloromethane. The reactions are typically carried out under anhydrous conditions to prevent the compound from absorbing moisture .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction. For example, in the Friedlander synthesis, the major products are quinoline derivatives .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Recyclable Catalyst for Acetylation
LiOTf is employed as a recyclable catalyst for the acetylation of alcohols and diacetylation of aldehydes. In a study, a variety of alcohols were reacted with acetic anhydride in the presence of LiOTf at room temperature, yielding esters and diacetates in good to excellent yields under mild conditions. This reaction is notable for preserving sensitive functional groups such as carboxylic acids and ethers .

Substrate Product Yield (%)
Benzyl alcoholBenzyl acetate85
EthanolEthyl acetate90
Aldehyde (e.g., Acetaldehyde)Diacetyl derivative80

Electrochemical Applications

Solid Polymer Electrolytes (SPEs)
LiOTf is utilized in the development of solid polymer electrolytes, particularly in lithium-ion batteries. It serves as an electrolyte salt that enhances ionic conductivity when combined with polymers such as polyethylene oxide (PEO) and gellan gum (GG). Research indicates that gel polymer electrolytes incorporating LiOTf exhibit high room temperature conductivity and electrochemical stability, making them suitable for use in lithium-ion batteries .

Electrolyte Composition Conductivity (mS/cm) Electrochemical Stability (V)
12.42 wt.% LiOTf - 87.58 wt.% DMSO9.144.8
2.00 wt.% GG - 12.18 wt.% LiOTf - 85.82 wt.% DMSO9.964.8

Applications in Supercapacitors

LiOTf has been explored in the context of supercapacitors due to its ability to enhance charge transport properties when used as an electrolyte additive. Studies have shown that incorporating LiOTf into biomass-derived carbon materials can improve the performance of supercapacitors by increasing their energy density and cycling stability .

Thermal Stability Studies

LiOTf is also significant for assessing the thermal stability of materials used in lithium-ion batteries, particularly graphite anodes. Its use helps determine how different electrolyte compositions affect the thermal behavior and safety of battery systems .

Case Studies

Case Study 1: Lithium-Ion Batteries
In a study on lithium-ion batteries using LiOTf-based solid polymer electrolytes, researchers found that batteries achieved a discharge performance lasting up to 480 hours at low current rates, demonstrating the potential of LiOTf in enhancing battery lifespan and efficiency .

Case Study 2: Catalytic Efficiency
A comparative study showed that reactions catalyzed by LiOTf outperformed traditional catalysts regarding yield and reaction time, highlighting its effectiveness in organic synthesis applications .

Comparison with Similar Compounds

Ionic Conductivity

LiOTf exhibits lower ionic conductivity compared to lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium hexafluorophosphate (LiPF₆) in common solvents (Table 1).

Compound Ionic Conductivity (mS/cm) Solvent System Temperature (°C) Reference
LiOTf 3.3 DOL/TEGDME 25
LiOTf 7.41 EC/DME 20
LiTFSI 9.0 EC/DMC 25
LiPF₆ 10.7 EC/DMC 25
LiFSI 11.99 DOL/DME 25

Key Insight : LiTFSI’s superior conductivity (9.0–11.99 mS/cm) stems from its delocalized charge and weak ion-pairing, making it ideal for high-performance electrolytes. LiOTf’s conductivity is solvent-dependent, peaking in ethylene carbonate/dimethoxyethane (EC/DME) .

Thermal Stability

LiOTf demonstrates exceptional thermal stability, decomposing above 300°C to form lithium fluoride (LiF) and sulfur oxides . In contrast, LiPF₆ decomposes at ~200°C, releasing toxic PF₅ gas . LiTFSI also exhibits high thermal stability but is hygroscopic, requiring stringent moisture control .

Chemical Compatibility

  • Corrosiveness : LiOTf corrodes aluminum foil at voltages >3.8 V, restricting its use in standard batteries. LiTFSI and LiPF₆ are less corrosive, with LiPF₆ being the industry standard despite its thermal limitations .
  • Polymer Interactions : LiOTf forms stable complexes with poly(ethylene oxide) (PEO), enhancing ionic conductivity in solid polymer electrolytes. At LiOTf/EO molar ratios >0.25, PEO domains transition from hexagonal to disordered phases, optimizing ion transport .

Molecular Weight and Solubility

  • LiOTf : 156.003 g/mol; soluble in polar aprotic solvents (e.g., EC, PC, DME) .
  • LiTFSI : 287.1 g/mol; superior solubility in carbonate solvents (EC/DMC) due to its bulky anion .
  • LiPF₆ : 151.91 g/mol; highly soluble in carbonate blends but prone to hydrolysis .

Biological Activity

Lithium trifluoromethanesulfonate (LiTf), also known as lithium triflate, is a lithium salt with the formula LiCF₃SO₃. It has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of LiTf, focusing on its applications in biopolymer systems, electrochemical properties, and potential therapeutic uses.

  • Molecular Formula : CF₃LiO₃S
  • Molecular Weight : 156.01 g/mol
  • Density : 1.9 g/cm³
  • Melting Point : >300 °C
  • Solubility : Soluble in water and various organic solvents

LiTf is characterized by its high hygroscopicity and stability, making it suitable for various applications, including as an electrolyte in lithium-ion batteries and in organic synthesis as a catalyst .

1. Biopolymer Electrolytes

Recent studies have investigated the incorporation of LiTf into biopolymer matrices, such as cassava starch and pectin, to enhance their ionic conductivity and structural properties. The following table summarizes key findings from relevant research:

Biopolymer TypeLiTf Concentration (wt.%)Ionic Conductivity (S/cm)Observations
Cassava Starch171.0×1031.0\times 10^{-3}Improved morphology; slight reduction in thermal stability
Pectin503.87×1053.87\times 10^{-5}Increased amorphous phase; enhanced ionic conductivity

The addition of LiTf alters the interaction between polymer chains, reducing hydrogen bonding and promoting flexibility, which is crucial for applications in solid polymer electrolytes (SPEs).

2. Electrochemical Behavior

LiTf has been shown to influence the electrochemical properties of biopolymer films significantly. For example, the presence of LiTf affects the redox potentials of glucose units in biopolymers, enhancing their ionic conductivity and making them suitable for energy storage applications .

3. Catalytic Activity

In addition to its role in biopolymers, LiTf serves as an efficient catalyst for various organic reactions. It has been used successfully in the acetylation of alcohols and diacetylation of aldehydes under mild conditions, yielding good to excellent results without affecting sensitive functional groups . This catalytic property may have implications for drug synthesis and development.

Case Study 1: Lithium Triflate in Bone Healing

A study evaluated the effects of this compound on bone healing properties using a rabbit model. The results indicated that treatment with LiTf enhanced osteogenic potential compared to control groups. However, no significant differences were observed between treated groups regarding biomechanical strength .

Case Study 2: Gamma Irradiation Effects

Research using electron spin resonance (ESR) spectroscopy investigated the effects of gamma radiation on LiTf. The findings revealed changes in the radical species formed upon irradiation, suggesting potential applications for LiTf in radioprotective strategies or in understanding radiation-induced biological effects .

Q & A

Basic Research Questions

Q. How can lithium trifluoromethanesulfonate (LiCF₃SO₃) be synthesized and characterized for polymer electrolyte applications?

  • Methodological Answer : LiCF₃SO₃ is typically synthesized via neutralization of trifluoromethanesulfonic acid with lithium hydroxide. For example, LiOH is reacted with CF₃SO₃H in aqueous solution, followed by solvent evaporation and recrystallization . Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Verify purity and absence of residual solvents.
  • X-ray Diffraction (XRD) : Confirm crystalline structure and phase homogeneity.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >300°C) .
  • Ion Chromatography : Ensure low halide impurity levels (<10 ppm) for electrochemical applications .

Q. What safety protocols are critical when handling LiCF₃SO₃ in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct experiments in a fume hood with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Moisture Control : Store in a desiccator or under inert gas (argon) due to hygroscopicity .
  • Spill Management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does LiCF₃SO₃ influence phase transitions in block copolymer systems, and what analytical techniques are used to study this?

  • Methodological Answer : LiCF₃SO₃ alters phase behavior in polymers like PEO-b-PMA by forming Li⁺-PEO complexes, increasing the PEO volume fraction (ΦPEO). Key techniques include:

  • Small-Angle X-ray Scattering (SAXS) : Fit data using the paracrystal model to determine hexagonal lattice constants (a) and cylinder radii (R). For example, at ΦPEO = 0.23, a hexagonal-to-body-centered cubic (b.c.c.) transition occurs .
  • Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points (~423°C) to correlate with SAXS-derived phase diagrams .
  • Variable-Temperature SAXS : Couple with thermal stages to track dynamic nanostructural changes during heating/cooling cycles .

Q. What mechanisms govern Li⁺ ion transport in LiCF₃SO₃-based polymer electrolytes, and how do they compare to other lithium salts?

  • Methodological Answer :

  • Impedance Spectroscopy : Calculate ionic conductivity (σ) via Nyquist plots. LiCF₃SO₃ typically shows σ ~10⁻⁴ S/cm at 25°C in PEO, lower than LiTFSI due to stronger ion-pairing .
  • Pulsed-Field Gradient NMR : Measure Li⁺ diffusion coefficients (DLi) to distinguish bulk vs. interfacial transport .
  • Comparative Studies : Design electrolytes with LiCF₃SO₃, LiClO₄, and LiTFSI to assess cation transference numbers (e.g., LiCF₃SO₃ has t+ ~0.2–0.3) .

Q. How can researchers resolve contradictions in phase transition data for LiCF₃SO₃-polymer systems?

  • Methodological Answer : Discrepancies often arise from varying salt concentrations (fLi) or processing conditions. Strategies include:

  • Controlled Hydration : Standardize sample drying (e.g., vacuum drying at 80°C for 24 hours) to minimize moisture-induced phase variability .
  • Cross-Validation : Combine SAXS (nanostructure) with Raman spectroscopy (ion coordination) to reconcile structural and chemical data .
  • Statistical Analysis : Use error-weighted fitting in SAXS models to account for paracrystal distortion factors (a’) and improve reproducibility .

Q. What is the role of LiCF₃SO₃ in lithium-sulfur (Li-S) battery research, and how can its performance be optimized?

  • Methodological Answer :

  • Electrolyte Formulation : Prepare 1M LiCF₃SO₃ in dioxolane/dimethoxyethane (DOL/DME) with LiNO₃ additive to suppress polysulfide shuttling .
  • Electrochemical Testing : Use galvanostatic cycling (0.1–2C rates) to evaluate capacity retention. LiCF₃SO₃-based cells typically show ~800 mAh/g initial capacity but degrade faster than LiTFSI due to corrosion .
  • Post-Mortem Analysis : Analyze lithium anode surfaces via XPS to detect LiF-rich SEI layers formed from CF₃SO₃⁻ decomposition .

Properties

CAS No.

33454-82-9

Molecular Formula

CHF3LiO3S

Molecular Weight

157.0 g/mol

IUPAC Name

lithium;trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WDGKXRCNMKPDSD-UHFFFAOYSA-N

SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Isomeric SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

[Li].C(F)(F)(F)S(=O)(=O)O

Key on ui other cas no.

33454-82-9

Pictograms

Irritant

Related CAS

1493-13-6 (Parent)

Synonyms

AgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium trifluoromethanesulfonate
Reactant of Route 2
Lithium trifluoromethanesulfonate
Reactant of Route 3
Lithium trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.